(3-Aminophenyl)(morpholino)methanone (3-Aminophenyl)(morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 104775-65-7
VCID: VC21274374
InChI: InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2
SMILES: C1COCCN1C(=O)C2=CC(=CC=C2)N
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

(3-Aminophenyl)(morpholino)methanone

CAS No.: 104775-65-7

Cat. No.: VC21274374

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminophenyl)(morpholino)methanone - 104775-65-7

Specification

CAS No. 104775-65-7
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name (3-aminophenyl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2
Standard InChI Key RFFVEVKGZGRRCP-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC(=CC=C2)N
Canonical SMILES C1COCCN1C(=O)C2=CC(=CC=C2)N

Introduction

Chemical Identity and Structure

(3-Aminophenyl)(morpholino)methanone is characterized by its amino group at the meta position of the benzene ring and a morpholine amide functionality. The compound's dual functional groups make it particularly valuable in synthetic chemistry and pharmaceutical applications.

Basic Chemical Information

The compound possesses specific chemical properties that define its behavior and applications in various contexts.

Table 1: Chemical Identity of (3-Aminophenyl)(morpholino)methanone

ParameterInformation
CAS Registry Number104775-65-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
SMILES NotationC1COCCN1C(=O)C2=CC(=CC=C2)N
Alternative Names4-(3-Aminobenzoyl)morpholine
3-Aminobenzoic acid morpholide
3-(4-morpholinylcarbonyl)aniline
3-(morpholine-4-carbonyl)aniline

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in research and industrial processes.

Physical Characteristics

The compound exhibits specific physical properties that influence its behavior under various conditions and applications.

Table 2: Physical Properties of (3-Aminophenyl)(morpholino)methanone

PropertyValue
Physical StateSolid
ColorNo data available
OdorNo data available
Density1.228 g/cm³
Recommended Storage Temperature2-8°C

Chemical Reactivity

The compound's reactivity is largely determined by its two principal functional groups: the aromatic amine and the morpholine amide. The amino group at the meta position can participate in various reactions typical of aromatic amines, including:

  • Diazotization reactions

  • Acylation and alkylation processes

  • Coupling reactions for further functionalization

Synthesis Methods

Several synthetic routes have been developed to produce (3-aminophenyl)(morpholino)methanone, each with specific advantages depending on the starting materials and desired scale.

Synthesis from Benzotrichloride

A documented synthetic approach utilizes benzotrichloride as a precursor through a four-step process to obtain the target molecule .

Table 3: Synthesis Steps from Benzotrichloride

StepProcessReagents/ConditionsIntermediate/Product
1NitrationBenzotrichloridemeta-Nitrobenzoic acid
2ChlorinationThionyl chloridemeta-Nitrobenzoyl chloride
3CondensationMorpholineNitrophenyl-morpholine intermediate
4ReductionIron and HCl(3-Aminophenyl)(morpholino)methanone

This approach is particularly valuable as it employs readily available starting materials and follows established chemical transformations to achieve the desired regiochemistry .

Applications in Pharmaceutical Research

The compound's structural features make it particularly valuable in pharmaceutical development and other specialized applications.

Role as a Pharmaceutical Intermediate

CategoryClassification
Signal WordWarning
Skin EffectsSkin irritation, Category 2
Eye EffectsSerious eye irritation
Target Organ EffectsSpecific target organ toxicity - single exposure, Category 3 (respiratory system)

Hazard Statements and Precautionary Measures

The compound is associated with specific hazard statements and requires implementation of appropriate precautionary measures to ensure safe handling.

Table 5: Hazard Statements and Precautionary Measures

Hazard StatementsDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementsDescription
P264Wash thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P271Use only outdoors or in a well-ventilated area
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P332+P317If skin irritation occurs: Get medical help
P405Store locked up
SupplierProduct NumberQuantityPrice (USD)
TRCA63794350 mg$60
Matrix Scientific0197811 g$69
AK ScientificX8726Not specifiedNot specified

Analytical Characterization

For quality control and research purposes, various analytical methods can be employed to characterize (3-aminophenyl)(morpholino)methanone.

Spectroscopic Analysis

Standard spectroscopic techniques typically used for structural confirmation and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Characteristic signals for aromatic protons, morpholine ring protons, and amino group protons in ¹H-NMR

    • Distinctive carbonyl carbon signal in ¹³C-NMR

  • Infrared (IR) Spectroscopy

    • Characteristic absorption bands for N-H stretching (amino group)

    • C=O stretching (amide)

    • C-O-C stretching (morpholine)

  • Mass Spectrometry

    • Molecular ion peak corresponding to the molecular weight of 206.24 g/mol

    • Fragmentation pattern showing characteristic cleavage of the morpholine ring

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